molecular formula C4H9BrClN B6162748 3-(bromomethyl)azetidine hydrochloride CAS No. 2231675-34-4

3-(bromomethyl)azetidine hydrochloride

Cat. No.: B6162748
CAS No.: 2231675-34-4
M. Wt: 186.5
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Description

3-(Bromomethyl)azetidine hydrochloride: is a chemical compound with the molecular formula C₄H₉BrClN. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The presence of a bromomethyl group at the third position of the azetidine ring and the hydrochloride salt form makes this compound unique and useful in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(bromomethyl)azetidine hydrochloride typically involves the bromination of azetidine derivatives. One common method is the reaction of azetidine with bromomethyl compounds under controlled conditions. For example, azetidine can be reacted with bromoacetic acid in the presence of a base such as potassium carbonate to yield 3-(bromomethyl)azetidine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)azetidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding azetidine oxides.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of azetidine derivatives with different functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

  • Substitution reactions yield various azetidine derivatives depending on the nucleophile used.
  • Oxidation reactions produce azetidine oxides.
  • Reduction reactions result in azetidine derivatives with different functional groups.

Scientific Research Applications

Chemistry: 3-(Bromomethyl)azetidine hydrochloride is used as a building block in organic synthesis. Its unique structure allows for the creation of various azetidine derivatives, which are valuable intermediates in the synthesis of complex molecules .

Biology and Medicine: In medicinal chemistry, azetidine derivatives are explored for their potential therapeutic properties. They are investigated as potential drug candidates for various diseases due to their ability to interact with biological targets .

Industry: The compound is used in the development of new materials, including polymers and coatings. Its reactivity makes it suitable for creating functionalized materials with specific properties .

Mechanism of Action

The mechanism of action of 3-(bromomethyl)azetidine hydrochloride involves its ability to undergo various chemical reactions, leading to the formation of new compounds. The bromomethyl group is highly reactive and can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The azetidine ring’s strain also contributes to its reactivity, allowing for ring-opening reactions and the formation of new chemical bonds .

Comparison with Similar Compounds

    Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity but lacks the bromomethyl group.

    Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and different reactivity.

    Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and different reactivity.

Uniqueness: 3-(Bromomethyl)azetidine hydrochloride is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives. The hydrochloride salt form also improves its solubility and stability, making it more suitable for various applications .

Properties

CAS No.

2231675-34-4

Molecular Formula

C4H9BrClN

Molecular Weight

186.5

Purity

95

Origin of Product

United States

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